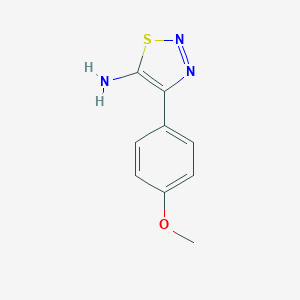

4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methoxyphenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-9(10)14-12-11-8/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWWXFVMCYHRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381532 | |

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115842-95-0 | |

| Record name | 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the heterocyclic compound 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine. 1,2,3-Thiadiazole derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] This document outlines a proposed synthetic pathway based on established methodologies and presents available physicochemical and predicted characterization data. The potential for this compound in drug discovery is underscored by the known biological activities of structurally related molecules.

Introduction

Thiadiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. The 1,2,3-thiadiazole isomer is a key scaffold in the development of novel therapeutic agents. The introduction of various substituents onto the thiadiazole ring allows for the modulation of its physicochemical properties and biological activity. The presence of a 4-methoxyphenyl group, in particular, is a common feature in many biologically active molecules, often contributing to enhanced target affinity and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis and properties of this compound (CAS No. 115842-95-0), a molecule with potential for further investigation in drug development programs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. To date, experimental data for properties such as melting point and boiling point have not been reported in the literature. The provided data is computationally predicted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115842-95-0 | J&K Scientific[2] |

| Molecular Formula | C₉H₉N₃OS | PubChem[3] |

| Molecular Weight | 207.25 g/mol | PubChem |

| Monoisotopic Mass | 207.04663 Da | PubChem[3] |

| XlogP (Predicted) | 1.7 | PubChem[3] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Density | Not Reported |

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in the published literature. However, a plausible synthetic route can be proposed based on the well-established Hurd-Mori 1,2,3-thiadiazole synthesis.[4][5] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.[4] Another potential, though less detailed, method involves the reaction of a diazoacetonitrile with hydrogen sulfide in the presence of a base.[6]

The proposed Hurd-Mori approach is a two-step process starting from 4-methoxyacetophenone.

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. PubChemLite - this compound (C9H9N3OS) [pubchemlite.lcsb.uni.lu]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents [patents.google.com]

4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine chemical properties and structure

Preliminary Findings and Data Scarcity for a Niche Compound

This technical guide addresses the chemical properties and structure of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine. It is important for the intended audience of researchers, scientists, and drug development professionals to note that while fundamental identifying information for this specific chemical entity is available, a comprehensive body of public-domain research, including detailed experimental protocols, extensive spectral analyses, and biological activity studies, appears to be limited. This document compiles the available data and highlights areas where further research is needed.

Core Chemical Properties and Structure

This compound is a distinct isomer within the thiadiazole family. Its structure is characterized by a 1,2,3-thiadiazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with an amine group.

Structure:

Caption: Chemical structure of this compound.

A summary of the core chemical data is presented in the table below. It is critical to distinguish this compound from its more frequently documented isomer, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.

| Property | Value |

| CAS Number | 115842-95-0 |

| Molecular Formula | C₉H₉N₃OS |

| Molecular Weight | 207.25 g/mol |

| Melting Point | 258–261°C[1] |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis and Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield a specific, detailed experimental protocol for the synthesis of this compound. While general methods for the synthesis of 4-aryl-1,2,3-thiadiazoles exist, a protocol tailored to the introduction of a 5-amino group on this specific scaffold could not be located.

For the benefit of researchers, a generalized workflow for the potential synthesis of related thiadiazole compounds is presented below. This is a hypothetical pathway and would require significant experimental validation for the target compound.

Caption: A generalized, hypothetical synthetic workflow.

Spectral Data

No specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 115842-95-0) were found in the public domain. This lack of characterization data is a significant gap in the scientific record for this compound.

Biological Activity and Signaling Pathways

Currently, there is no available information on the biological activity, pharmacological properties, or mechanism of action of this compound. Consequently, no signaling pathways or experimental workflows related to its biological effects can be described or visualized. The biological activities reported for other "methoxyphenyl thiadiazole amine" compounds are related to different isomers and cannot be extrapolated to the 1,2,3-thiadiazole structure.

Conclusion and Future Directions

This compound is a chemical entity for which basic identifying information is available. However, there is a pronounced scarcity of in-depth technical data. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of established synthetic protocols, spectral characterization, and biological screening data indicates that this compound is largely unexplored.

Future research should focus on:

-

Developing and publishing a reliable, high-yield synthetic protocol.

-

Comprehensive characterization using modern spectroscopic techniques (NMR, IR, MS, and elemental analysis).

-

In-vitro and in-vivo screening to determine any potential biological activities.

Without this foundational research, the potential applications of this compound in medicinal chemistry and materials science will remain unknown.

References

Spectroscopic and Structural Elucidation of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine. Due to the limited availability of experimental spectroscopic data for this specific isomer, this document presents predicted mass spectrometry data. For comparative analysis and to provide a practical framework for researchers, this guide also includes a detailed examination of the spectroscopic data (NMR, IR, and Mass Spectrometry) and synthetic protocols for the closely related, well-documented isomer, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a valuable resource for the characterization of this class of compounds.

Introduction

Thiadiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. The specific isomer, this compound, holds potential for further investigation as a scaffold in drug discovery. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of such novel compounds. This guide aims to collate and present the available spectroscopic information for the title compound and its isomer to facilitate future research and development.

Spectroscopic Data for this compound

As of the date of this publication, comprehensive experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound has not been reported in the accessible scientific literature. However, predicted mass spectrometry data provides valuable information regarding its molecular weight and fragmentation patterns.

Mass Spectrometry (Predicted)

Predicted mass spectrometry data for this compound (C₉H₉N₃OS) indicates a monoisotopic mass of 207.04663 Da. The predicted collision cross-section (CCS) values for various adducts are presented in Table 1.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 208.05391 | 141.2 |

| [M+Na]⁺ | 230.03585 | 151.7 |

| [M-H]⁻ | 206.03935 | 146.1 |

| [M+NH₄]⁺ | 225.08045 | 159.8 |

| [M+K]⁺ | 246.00979 | 148.0 |

| [M+H-H₂O]⁺ | 190.04389 | 133.9 |

| [M+HCOO]⁻ | 252.04483 | 161.2 |

| [M+CH₃COO]⁻ | 266.06048 | 154.8 |

| Data sourced from publicly available chemical databases. |

Spectroscopic Data of the Isomer: 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

To provide a reference for the spectroscopic characterization of this class of compounds, this section details the experimental data for the commercially available and well-documented isomer, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine provide key insights into its molecular structure.

Table 2: ¹H NMR Spectroscopic Data of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.67 | d, J = 8.4 Hz | 2H | Ar-H (ortho to thiadiazole) |

| 7.48 | d, J = 8.4 Hz | 2H | Ar-H (meta to thiadiazole) |

| 7.35 | s | 2H | NH₂ |

| 1.29 | s | 9H | C(CH₃)₃ (tert-butyl protons) |

| Solvent: DMSO-d₆, Spectrometer: 400 MHz. Data is representative of a similar compound, 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, and illustrates the expected aromatic and amine proton signals. |

Table 3: ¹³C NMR Spectroscopic Data of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

| Chemical Shift (δ, ppm) | Assignment |

| 168.1 | C=N (thiadiazole) |

| 156.3 | C-S (thiadiazole) |

| 152.2 | C-OCH₃ |

| 128.3 | Ar-C |

| 126.0 | Ar-CH |

| 125.8 | Ar-CH |

| 34.5 | C(CH₃)₃ |

| 30.8 | C(CH₃)₃ |

| Solvent: DMSO-d₆, Spectrometer: 100 MHz. Data is representative of a similar compound, 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, and illustrates the expected carbon signals. |

Infrared (IR) Spectroscopy

The IR spectrum of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: IR Spectroscopic Data of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3321 | Strong, Broad | N-H stretch (amine) |

| 1636 | Strong | C=N stretch (thiadiazole ring) |

| 1604, 1524 | Medium | Aromatic C=C stretch |

| 1507 | Medium | N-H bend (amine) |

| Data is representative of similar 2-amino-5-aryl-1,3,4-thiadiazole derivatives. |

Mass Spectrometry

The mass spectrum of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine confirms its molecular weight.

Table 5: Mass Spectrometry Data of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

| m/z | Relative Intensity (%) | Assignment |

| 207 | 100 | [M]⁺ |

| 177 | - | [M - N₂]⁺ or other fragments |

| 104 | - | Fragment |

| Fragmentation patterns can vary depending on the ionization method. |

Experimental Protocols

The following section outlines a general synthetic procedure for the preparation of 2-amino-5-aryl-1,3,4-thiadiazoles, which can be adapted for the synthesis of the title compound and its isomer.

Synthesis of 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole

A common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.

Materials:

-

4-Methoxybenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphate ester (PPE)

-

Appropriate solvents (e.g., chloroform)

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

A mixture of 4-methoxybenzoic acid and thiosemicarbazide is prepared.

-

The mixture is treated with a dehydrating/cyclizing agent such as phosphorus oxychloride or polyphosphate ester.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the mixture is neutralized with a base, such as sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of thiadiazole derivatives.

Caption: Synthetic and analytical workflow for 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Caption: Logical relationship of available data for the target compound and its isomer.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides the available predicted mass spectrometry data to aid in its identification. Furthermore, the detailed spectroscopic analysis and synthetic protocols for the isomer, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, serve as a valuable comparative resource. It is anticipated that the information compiled herein will be instrumental for researchers in the fields of synthetic and medicinal chemistry, facilitating the characterization and exploration of this and related thiadiazole derivatives for potential therapeutic applications. Further research is warranted to obtain and publish the complete experimental spectroscopic profile of this compound.

Navigating the Biological Landscape of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazole Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a compelling heterocycle in medicinal chemistry, drawing significant interest for its diverse pharmacological potential. While direct and extensive research on 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine and its derivatives remains nascent, this technical guide aims to provide a comprehensive overview of the biological activities observed in structurally related thiadiazole compounds. By examining the existing literature on analogous structures, we can infer the potential therapeutic avenues for this specific class of molecules, particularly in the realms of anticancer and antimicrobial research. This document synthesizes available quantitative data, outlines key experimental protocols, and visualizes relevant biological and experimental frameworks to serve as a foundational resource for further investigation.

Anticancer Activity of Structurally Related Thiadiazole Derivatives

Thiadiazole derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The inclusion of a methoxyphenyl group, in particular, has been a recurring motif in compounds exhibiting potent anticancer activity. The following table summarizes the in vitro cytotoxic activity of several 1,3,4-thiadiazole and 1,2,3-thiadiazole derivatives bearing methoxyphenyl or similar substitutions.

Table 1: In Vitro Anticancer Activity of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | IC50 | 6.6 µM | [1] |

| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles (Aryl = 4-MeOC6H4) | HCT-116 (Colon) | GI50 | 0.18 - 5.68 µM | [2] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | IC50 (Abl kinase) | 7.4 µM | [3] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | IC50 | 1.78 µmol/L | [3] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | IC50 | 4.04 µmol/L | [3] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives (4e and 4i) | MCF-7 (Breast), HepG2 (Liver) | IC50 | Potent activity | [4] |

Antimicrobial Activity of Structurally Related Thiadiazole Derivatives

The thiadiazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Value | Reference |

| 2-Amino-5-(4-methoxyphenyl)-(1,3,4)-thiadiazole derivatives | S. aureus, E. coli, K. pneumoniae, P. aeruginosa, P. mirabilis, A. baumannii | MIC | Not specified | [5][6] |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris, S. aureus | Zone of Inhibition | 15 - 22 mm | [7] |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | A. niger, C. albicans | Strong inhibition | Not specified | [7] |

| Naphtho[1,2-e][2][8][9]triazolo[3,4-b][8][9][10]thiadiazin derivatives | Various pathogenic bacteria and fungi | MIC | Promising activity | [11] |

| 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol | K. pneumoniae, B. cereus | MIC | 1 mg/ml | [12] |

| 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol | S. aureus | MIC | 3 mg/ml | [12] |

| 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol | E. coli | MIC | 5 mg/ml | [12] |

Experimental Protocols

The biological evaluation of these thiadiazole derivatives typically involves a series of standardized in vitro assays. Below are detailed methodologies for common experiments cited in the literature.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included. The plates are then incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Synthesis and Biological Evaluation Workflows

The following diagrams, generated using the DOT language, illustrate a general synthetic pathway for thiadiazole derivatives and a typical workflow for their biological screening.

Caption: General synthesis of 1,3,4-thiadiazole derivatives.

Caption: Workflow for biological activity screening.

Potential Signaling Pathways in Anticancer Activity

While the precise mechanisms of action for many thiadiazole derivatives are still under investigation, some studies suggest their involvement in key signaling pathways related to cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling.

Caption: Potential kinase inhibition pathway.

References

- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 12. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

Potential Therapeutic Applications of 1,2,3-Thiadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the therapeutic potential of 1,2,3-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this promising area.

Anticancer Applications

1,2,3-Thiadiazole derivatives have shown significant promise as anticancer agents, operating through various mechanisms of action.[1] Their efficacy has been demonstrated against a range of cancer cell lines, with some compounds exhibiting potency comparable to existing chemotherapeutic drugs.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,2,3-thiadiazole derivatives against several human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| D-ring fused DHEA derivatives (22, 23, 25) | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |

| Combretastatin A-4 analogs | HL-60 (Leukemia) | 0.0134 - 0.0866 | Combretastatin A-4 | - |

| Combretastatin A-4 analogs | HCT-116 (Colon) | 0.0134 - 0.0866 | Combretastatin A-4 | - |

| Pyrazole oxime derivatives (8e, 8l) | Panc-1 (Pancreatic), Huh-7 (Hepatocarcinoma), HCT-116 (Colon), SGC-7901 (Gastric) | Not Specified | - | - |

| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | HeLa (Cervical) | 0.70 | - | - |

| 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | U2OS (Osteosarcoma) | 0.69 | - | - |

| 2-thioamide-1,2,3-thiadiazole derivatives (111, 112) | MCF-7 (Breast) | 12.8, 8.1 (µg/mL) | Doxorubicin | 3.13 (µg/mL) |

| Dehydroepiandrosterone derivative (114) | T47D (Breast) | 0.058 | Adriamycin | - |

Mechanisms of Anticancer Activity

The anticancer effects of 1,2,3-thiadiazoles are often attributed to their ability to interfere with critical cellular processes, including microtubule dynamics and protein folding.

Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impeding tumor growth and survival.

Antimicrobial Applications

1,2,3-Thiadiazole derivatives have demonstrated notable activity against a variety of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,3-thiadiazole derivatives against various microbial strains.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) |

| Piperidine-based thiadiazole (94) | Hepatitis B Virus (HBV) | 3.59 |

| 1,3,4-Thiadiazole derivatives | Staphylococcus aureus | 1.95 |

| 1,3,4-Thiadiazole derivatives | Aspergillus fumigatus | 0.9 |

| 1,3,4-Thiadiazole derivatives | Geotrichum candidum | 0.08 |

| 1,3,4-Thiadiazole derivatives | Bacillus subtilis | 0.12 |

| Chiral 1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 |

| Chiral 1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 |

| 1,3,4-Thiadiazole derivatives (3c, 3i, 3j, 3n) | Gram-positive bacteria | - |

| 2-Amino-1,3,4-thiadiazole derivative (11e) | Escherichia coli | - |

| 1,3,4-Thiadiazole derivative (3l) | Candida albicans ATCC 10231 | 5 |

| 1,3,4-Thiadiazole derivative (3k) | Candida albicans ATCC 10231 | 10 |

Putative Antimicrobial Mechanisms of Action

The precise mechanisms by which 1,2,3-thiadiazoles exert their antimicrobial effects are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Anti-inflammatory Applications

Several 1,2,3-thiadiazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of selected thiadiazole derivatives against COX and LOX enzymes.

| Compound ID/Series | Enzyme Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 5-adamantylthiadiazole-based thiazolidinone (3) | COX-1 | 1.08 | Ibuprofen | 12.7 |

| 5-adamantylthiadiazole-based thiazolidinone (4) | COX-1 | 1.12 | Naproxen | 40.10 |

| 5-adamantylthiadiazole-based thiazolidinone (14) | COX-1 | 9.62 | - | - |

| Thiazole derivative (19) | Lipoxygenase | 10 | - | - |

| Triazole-thiadiazole hybrid (3b) | LOX-5 | (5.5-fold higher than reference) | - | - |

| N-acylhydrazone of pyrrolo[3,4-d]pyridazinone | COX-1 / COX-2 | - | Meloxicam | - |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 1,2,3-thiadiazoles are primarily mediated through the inhibition of the arachidonic acid cascade. By blocking the activity of COX and LOX enzymes, these compounds prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,3-thiadiazole compounds.

Synthesis: Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis

The Hurd-Mori reaction is a widely used method for the synthesis of 1,2,3-thiadiazoles from α-methylene ketones.[3]

Protocol:

-

Semicarbazone Formation:

-

Dissolve the α-methylene ketone (1.0 eq) and semicarbazide hydrochloride (1.1-1.5 eq) in a suitable solvent (e.g., ethanol).

-

Add a base (e.g., sodium acetate, 1.5 eq) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and isolate the precipitated semicarbazone by filtration. Wash with cold water and dry under vacuum.

-

-

Cyclization:

-

Suspend the dried semicarbazone (1.0 eq) in an inert solvent (e.g., dichloromethane or dioxane).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it over crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Assay: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol:

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the 1,2,3-thiadiazole compound in a 96-well microtiter plate containing appropriate broth medium.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Protocol:

-

Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, hematin, epinephrine, and the 1,2,3-thiadiazole test compound.

-

Enzyme Incubation: In a reaction tube, mix buffer, hematin, and epinephrine. Add the COX enzyme and incubate.

-

Inhibitor Addition: Add the test compound at various concentrations and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time.

-

PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as ELISA or LC-MS/MS.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion

1,2,3-Thiadiazole and its derivatives represent a versatile and promising class of heterocyclic compounds with significant potential for therapeutic applications. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel 1,2,3-thiadiazole-based therapeutics. Continued exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of this scaffold into clinical realities.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

The Aminothiadiazole Scaffold: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole and 2-aminothiazole moieties are recognized as "privileged structures" in medicinal chemistry. Their derivatives exhibit a vast spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. Aminothiadiazole derivatives, which incorporate these key pharmacophores, have shown significant promise, particularly in oncology, with activities including the inhibition of key signaling pathways, induction of apoptosis, and potent cytotoxicity against a range of cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel aminothiadiazole derivatives, offering detailed experimental protocols, a summary of quantitative biological data, and a visualization of their core mechanisms of action.

Synthesis of Aminothiadiazole Derivatives

The synthesis of aminothiadiazole derivatives can be broadly categorized into two main approaches: the formation of the 2-amino-1,3,4-thiadiazole ring and the renowned Hantzsch synthesis for the 2-aminothiazole core, which can be subsequently modified.

Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives

A common and effective method for synthesizing the 2-amino-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative. The choice of cyclizing agent is critical and dictates the reaction conditions.

A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for producing the thiazole ring by reacting an α-haloketone with a thioamide (e.g., thiourea).[4] This method is highly versatile and generally produces high yields.[4]

The workflow for the Hantzsch synthesis is illustrated below.

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (from Thiosemicarbazide)

This protocol utilizes polyphosphate ester (PPE) as a cyclizing agent, avoiding more toxic reagents like POCl₃.[5]

-

Materials:

-

Benzoic acid (5 mmol)

-

Thiosemicarbazide (5 mmol)

-

Polyphosphate ester (PPE) (20 g)

-

Chloroform (30 mL)

-

Sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

-

Procedure:

-

To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of PPE (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[5]

-

Reflux the reaction mixture for 10 hours, monitoring progress with Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, add 15 mL of distilled water to the mixture.

-

Neutralize the residual PPE by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.

-

The product will precipitate out of the solution.

-

Filter the solid product, wash it with cold water, and dry it.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-5-phenyl-1,3,4-thiadiazole.[5]

-

Protocol 2: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol details a classic Hantzsch synthesis using 2-bromoacetophenone and thiourea.[4]

-

Materials:

-

2-bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Water

-

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30 minutes.[4]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr formed and precipitates the product.[6]

-

Filter the mixture through a Buchner funnel.

-

Wash the collected solid (filter cake) with water to remove any inorganic salts.[4]

-

Allow the solid to air dry on a watch glass to yield the 2-amino-4-phenylthiazole product.[4]

-

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of compounds.[7][8]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG-2, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

Test aminothiadiazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[7][9]

-

MTT Addition: After the incubation period, remove the medium and add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][9]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Biological Activity and Quantitative Data

Aminothiadiazole derivatives have demonstrated potent anticancer activity across a wide range of human cancer cell lines. The substitution pattern on the core scaffold plays a crucial role in determining the potency and selectivity of these compounds.

| Compound ID/Series | Core Scaffold | Key Substituents | Target Cell Line(s) | Reported IC₅₀ (µM) | Reference(s) |

| 13c | Aminothiazole-Paeonol | 4-methoxybenzenesulfonamide | AGS (gastric) | 4.0 | [10][11] |

| HT-29 (colorectal) | 4.4 | [10][11] | |||

| HeLa (cervical) | 5.8 | [10][11] | |||

| 13d | Aminothiazole-Paeonol | 4-fluorobenzenesulfonamide | AGS (gastric) | 7.2 | [11] |

| HT-29 (colorectal) | 11.2 | [11] | |||

| 28 | 2-Aminothiazole | Varies (meta-halogen on phenyl) | HT29 (colorectal) | 0.63 | [2] |

| HeLa (cervical) | 6.05 | [2] | |||

| A549 (lung) | 8.64 | [2] | |||

| 20 | 2-Aminothiazole | 4,5-butylidene, benzylic amines | SHG-44 (glioma) | 4.03 | [2] |

| H1299 (lung) | 4.89 | [2] | |||

| 2g | 1,3,4-Thiadiazole-2-amine | 5-[2-(benzenesulfonylmethyl)phenyl] | LoVo (colorectal) | 2.44 | [12] |

| MCF-7 (breast) | 23.29 | [12] | |||

| S3c | Thiadiazole-Aminothiazole | Varies | A2780CISR (ovarian, resistant) | 11.52 | [13] |

| A2780 (ovarian, parent) | 15.57 | [13] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many aminothiadiazole derivatives are attributed to their ability to inhibit critical protein kinases involved in cell proliferation and survival. A frequently implicated signaling cascade is the PI3K/Akt/mTOR pathway, which is commonly dysregulated in many cancers.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiadiazole derivatives.

As illustrated, certain aminothiadiazole derivatives act as potent inhibitors of PI3K and/or mTOR.[1] This inhibition blocks the downstream signaling cascade, preventing the activation of Akt and mTOR. The result is a halt in cell proliferation and the induction of programmed cell death (apoptosis), contributing to the compound's overall anticancer effect.[1]

Conclusion

Novel aminothiadiazole derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their straightforward synthesis, coupled with their potent and diverse biological activities, particularly as anticancer agents targeting fundamental signaling pathways, ensures they will remain an area of intense focus for medicinal chemists and drug development professionals. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. ujpronline.com [ujpronline.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 10. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

In Silico Prediction of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine Bioactivity

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including notable anticancer properties.[1][2] This guide focuses on 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine, a representative compound of this class. We outline a comprehensive in silico methodology to predict its bioactivity, encompassing ligand and target preparation, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The predicted results suggest potential interactions with key oncology targets such as tubulin and Heat Shock Protein 90 (Hsp90).[1][2] Furthermore, this document provides detailed experimental protocols for the in vitro validation of these computational predictions, including cytotoxicity, apoptosis, and cell cycle assays. This integrated approach of computational prediction followed by experimental validation is central to modern, efficient drug discovery pipelines.[3][4]

Introduction

The 1,2,3-Thiadiazole Scaffold in Drug Discovery

Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered substantial interest in pharmaceutical chemistry.[5][6] Specifically, the 1,2,3-thiadiazole ring system, due to its unique mesoionic character, can effectively cross cellular membranes and engage with various biological targets.[1] This has led to the development of numerous derivatives with a broad spectrum of pharmacological effects, most prominently as anticancer agents.[7] Research has shown that these compounds can target multiple pathways involved in tumor proliferation and survival, making them versatile candidates for oncology research.[1][2]

Focus Compound: this compound

This guide investigates the potential bioactivity of this compound. The selection of this compound is based on the established anticancer activity of molecules containing the 1,2,3-thiadiazole core and the frequent presence of the methoxyphenyl group in biologically active molecules.[8][9][10]

The Role of In Silico Prediction

In silico techniques are indispensable in modern drug discovery, offering a rapid and cost-effective means to screen compounds and predict their biological activities before committing to expensive and time-consuming laboratory synthesis and testing.[11] By simulating interactions at a molecular level, computational approaches such as molecular docking can identify potential drug targets and elucidate mechanisms of action.[12][13] Furthermore, ADMET prediction helps to identify candidates with favorable pharmacokinetic and safety profiles early in the development process, reducing the likelihood of late-stage failures.[14][15][16]

In Silico Prediction Methodology

The computational workflow for predicting the bioactivity of this compound involves several sequential steps, from preparing the molecule and its potential targets to running simulations and analyzing the results.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. scholarworks.utep.edu [scholarworks.utep.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 11. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]

- 14. asianpubs.org [asianpubs.org]

- 15. In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Substituted 1,2,3-Thiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted 1,2,3-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, agriculture, and materials science.[1][2] This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes important synthetic and analytical workflows.

Core Physicochemical and Spectroscopic Data

The physicochemical properties of 1,2,3-thiadiazole derivatives are crucial for their application, influencing factors such as solubility, membrane permeability, and interaction with biological targets. The parent 1,2,3-thiadiazole is a thermally stable, yellow-colored liquid with a boiling point of 157°C, and it is soluble in water and most organic solvents.[2]

Physical Properties

Quantitative data for substituted derivatives are summarized below.

| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |

| 1,2,3-Thiadiazole (unsubstituted) | - | 157 | [2] |

| Methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate | 152-154 | - | [5] |

Spectroscopic Data

Structural elucidation of 1,2,3-thiadiazole derivatives relies heavily on spectroscopic techniques.[3]

1.2.1. UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.[3] 1,2,3-Thiadiazole derivatives typically show absorption bands from π→π* transitions, with the maximum absorption (λmax) being sensitive to substituents and the solvent.[3]

| Compound | Solvent | λmax (nm) | Reference |

| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 296 | [3] |

| 4,5-dicarbomethoxy-1,2,3-thiadiazole | Acetonitrile | 266 | [3] |

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.[3]

| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |

| 4-Phenyl-1,2,3-thiadiazole | ~3100-3000, ~1600, ~1450, ~1070, ~760, ~690 | C-H (aromatic), C=C, C-N, S-N, C-H (bend) | [3] |

| 1,2,3-Thiadiazole Ring | ~1400-1450, ~1200-1250, ~1000-1050 | Ring stretching, C-N stretching, N-N stretching | [3] |

1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework.[3]

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| Methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate | ¹H NMR (CDCl₃) | 8.38 (s, 1H, H-5), 4.24 (s, 3H, N1-COOCH₃), 3.95 (s, 3H, C6-COOCH₃) | [5] |

| Methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate | ¹³C NMR (CDCl₃) | 161.8, 157.9, 148.6, 134.2, 133.8, 110.8, 55.6, 52.4 | [5] |

1.2.4. Lipophilicity (LogP) and Acidity (pKa)

-

LogP : The octanol-water partition coefficient is a standard measure of lipophilicity.[6] It can be determined experimentally using methods like the shake-flask method or more commonly through chromatographic techniques such as RP-HPLC.[7] Computational methods, which can be substructure-based or whole-molecule-based, are also widely used for prediction.[8][9]

-

pKa : The pKa value indicates the strength of an acid or base. It is typically determined experimentally using potentiometric or spectrophotometric titrations in various solvent systems.[10][11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 1,2,3-thiadiazoles are provided below.

Synthesis: Hurd-Mori Reaction for 4-phenyl-1,2,3-thiadiazole

The Hurd-Mori synthesis is a widely used and efficient method for preparing 1,2,3-thiadiazoles from hydrazone derivatives and thionyl chloride (SOCl₂).[4][12]

Step 1: Synthesis of Acetophenone Semicarbazone [12]

-

Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL) in a round-bottom flask.

-

Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield acetophenone semicarbazone.

Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole [12]

-

Suspend the dried acetophenone semicarbazone (e.g., 1.77 g, 10 mmol) in a suitable solvent like dichloromethane (20 mL) and cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring in a well-ventilated fume hood. Caution: Thionyl chloride is corrosive and reacts violently with water.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Objective : To determine the carbon-hydrogen framework.

-

Methodology :

-

Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required compared to ¹H NMR.

-

Data Analysis : Process the raw data (Fourier transformation, phase correction). Integrate ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants for structural assignment.

-

2.2.2. Infrared (IR) Spectroscopy [3]

-

Objective : To identify functional groups.

-

Methodology :

-

Sample Preparation : Prepare the sample as a KBr pellet (for solids) or a thin film on a salt plate (for liquids/oils).

-

Acquisition : Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify characteristic absorption bands and assign them to corresponding functional groups and bond vibrations.

-

2.2.3. UV-Vis Spectroscopy [3]

-

Objective : To study electronic transitions.

-

Methodology :

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) to yield an absorbance between 0.1-1.0.[3]

-

Acquisition : Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with the pure solvent as a reference and scan the sample over a typical range of 200-400 nm.

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax).

-

2.2.4. Mass Spectrometry (MS) [3]

-

Objective : To determine the molecular weight and fragmentation pattern.

-

Methodology :

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Analysis : The dominant fragmentation of protonated 1,2,3-thiadiazoles involves the loss of N₂, which can be diagnostic.[13]

-

Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Key Workflows and Mechanisms

Visual representations of key experimental and logical processes provide clarity for complex procedures.

Caption: Synthetic workflow for 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.

Caption: Proposed mechanism for the Hurd-Mori 1,2,3-thiadiazole synthesis.

Caption: Integrated workflow for the structural elucidation of 1,2,3-thiadiazole derivatives.

References

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substructure and whole molecule approaches for calculating log P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 4-Aryl-1,2,3-Thiadiazol-5-Amines: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole ring system is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Within this class, the 4-aryl-1,2,3-thiadiazol-5-amine scaffold represents a synthetically accessible yet underexplored area of chemical space. This technical guide provides a comprehensive overview of the known synthetic routes to this core, detailed experimental protocols, and a discussion of its potential for further chemical derivatization. Notably, a thorough review of existing literature reveals a significant gap in the biological evaluation of this specific compound class, presenting a compelling opportunity for future research in drug discovery and chemical biology.

Introduction to the 4-Aryl-1,2,3-Thiadiazol-5-Amine Core

The 4-aryl-1,2,3-thiadiazol-5-amine moiety is a distinct heterocyclic system characterized by a 1,2,3-thiadiazole ring substituted at the 4-position with an aryl group and at the 5-position with a primary amine. This arrangement of functionalities offers a unique combination of electronic and steric properties. The primary amine serves as a key synthetic handle for diversification and as a potential hydrogen bond donor for molecular recognition at biological targets. The adjacent aryl group allows for fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, and can participate in crucial π-stacking interactions.

Despite the prevalence of other thiadiazole isomers in medicinal chemistry literature, this specific scaffold remains largely uninvestigated for its pharmacological potential. This guide aims to consolidate the available synthetic knowledge and highlight the untapped potential of this compound class.

Synthetic Pathways and Methodologies

The primary and most direct route for the synthesis of 4-aryl-1,2,3-thiadiazol-5-amines involves the reaction of a substituted α-diazoacetonitrile with a source of hydrogen sulfide. This method provides a versatile entry point to the core scaffold.

Key Synthesis: Cyclization of α-Aryl-α-diazoacetonitriles

A patented process outlines the preparation of 5-amino-1,2,3-thiadiazoles by reacting a diazoacetonitrile with hydrogen sulfide in the presence of a base.[1] This method is explicitly stated to be applicable for precursors where the α-substituent is an aryl group.

Experimental Protocol: General Procedure

The following protocol is adapted from the methodologies described for the synthesis of the parent 5-amino-1,2,3-thiadiazole.[1] Researchers should perform careful optimization for specific aryl-substituted substrates.

Step 1: Preparation of α-Aryl-α-diazoacetonitrile (Intermediate C)

-

This intermediate is typically prepared via diazotization of the corresponding α-aryl-α-aminoacetonitrile. The specific conditions for this reaction (e.g., temperature, acid concentration) must be carefully controlled due to the potential instability of diazo compounds.

Step 2: Cyclization to 4-Aryl-1,2,3-thiadiazol-5-amine (Product F)

-

A solution of the α-aryl-α-diazoacetonitrile (1.0 eq) is prepared in a suitable solvent, such as ethanol or methylene chloride, and placed in a reaction vessel equipped with a stirrer and gas inlet.

-

The solution is cooled to a temperature between -5 °C and 5 °C.

-

A base, such as triethylamine (1.0 - 1.2 eq), is added dropwise to the cooled solution while stirring.

-

Hydrogen sulfide gas is then bubbled through the solution at a controlled rate for a period of 30-60 minutes, maintaining the low temperature. Alternatively, a solution of sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S) in a suitable solvent can be added dropwise.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product is then purified by filtration and/or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the 4-aryl-1,2,3-thiadiazol-5-amine.

Physicochemical and Spectroscopic Data

| Parameter | Representative Data for 4-Phenyl-1,2,3-thiadiazol-5-amine |

| Molecular Formula | C₈H₇N₃S |

| Molecular Weight | 177.23 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not reported in literature; expected >100 °C |

| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water |

| ¹H NMR (DMSO-d₆) | δ ~7.4-7.6 (m, 5H, Ar-H), δ ~6.5 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~150 (C5-NH₂), ~145 (C4-Ar), ~128-130 (Ar-C), ~125 (ipso-Ar-C) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1550 (C=N/C=C) |

| MS (ESI+) | m/z = 178.04 [M+H]⁺ |

| Note: The spectral data presented are estimations for illustrative purposes and require experimental verification. |

Biological Activity Profile

A comprehensive search of scientific databases reveals a notable absence of published studies on the biological or pharmacological activities of 4-aryl-1,2,3-thiadiazol-5-amines. The vast majority of research on the bioactivity of thiadiazoles focuses on the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers. This presents a significant opportunity for investigation.

| Assay Type | Target | Activity (IC₅₀/MIC) | Reference |

| Anticancer | - | No data reported | - |

| Antibacterial | - | No data reported | - |

| Antifungal | - | No data reported | - |

| Antiviral | - | No data reported | - |

| Enzyme Inhibition | - | No data reported | - |

| Table 2: Summary of Biological Activity. No quantitative biological activity data for 4-aryl-1,2,3-thiadiazol-5-amines has been reported in the reviewed literature. |

Potential for Chemical Derivatization

The 4-aryl-1,2,3-thiadiazol-5-amine scaffold is a versatile platform for further chemical synthesis. The primary amine at the 5-position is a nucleophilic center and can undergo a variety of chemical transformations to generate diverse libraries of compounds for screening.

Key potential transformations include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Diazotization: Formation of a diazonium salt intermediate, which can be subsequently displaced in reactions like the Sandmeyer reaction to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) at the 5-position.

Conclusion and Future Outlook

The chemical space of 4-aryl-1,2,3-thiadiazol-5-amines is defined by accessible and robust synthetic routes, primarily through the cyclization of α-aryl-α-diazoacetonitriles. The core structure provides ample opportunity for chemical modification, making it an attractive scaffold for the generation of compound libraries.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hurd-Mori reaction, a reliable method for the formation of the 1,2,3-thiadiazole ring system.[1][2][3] The protocol begins with the readily available starting material, 4-methoxyacetophenone, and proceeds through a semicarbazone intermediate. This application note includes a step-by-step experimental procedure, a summary of required reagents and their properties, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

The 1,2,3-thiadiazole scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. The target compound, this compound (CAS No. 115842-95-0), incorporates this key heterocycle and a methoxyphenyl moiety, a common substituent in pharmacologically active compounds. This combination of structural features makes it a valuable building block for the synthesis of novel therapeutic agents. The Hurd-Mori synthesis provides a classical and efficient route to 4-substituted-1,2,3-thiadiazoles through the cyclization of hydrazone derivatives with thionyl chloride.[1][2][4] This protocol details a two-step process starting from 4-methoxyacetophenone.

Data Presentation

Table 1: Summary of Reactants, Intermediates, and Product

| Compound Name | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-one | 100-06-1 | C₉H₁₀O₂ | 150.17 | Starting Material |

| Semicarbazide hydrochloride | Hydrazinecarboxamide hydrochloride | 563-41-7 | CH₆ClN₃O | 111.53 | Reagent |

| Sodium acetate | Sodium acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | Reagent |

| 4-Methoxyacetophenone semicarbazone | 2-(1-(4-methoxyphenyl)ethylidene)hydrazine-1-carboxamide | Not available | C₁₀H₁₃N₃O₂ | 207.23 | Intermediate |

| Thionyl chloride | Thionyl dichloride | 7719-09-7 | SOCl₂ | 118.97 | Reagent |

| This compound | This compound | 115842-95-0 | C₉H₉N₃OS | 207.25 | Final Product |

Experimental Protocols

Step 1: Synthesis of 4-Methoxyacetophenone semicarbazone

This procedure outlines the formation of the semicarbazone intermediate from 4-methoxyacetophenone.

Materials:

-

4-Methoxyacetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (0.067 mol) of 4-methoxyacetophenone in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of 7.5 g (0.067 mol) of semicarbazide hydrochloride and 11.0 g (0.134 mol) of sodium acetate in 50 mL of water.

-

Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of 4-methoxyacetophenone.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 2 hours with constant stirring.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to facilitate the precipitation of the product.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product, 4-methoxyacetophenone semicarbazone, in a vacuum oven.

Step 2: Synthesis of this compound (Hurd-Mori Cyclization)

This procedure details the cyclization of the semicarbazone intermediate to the final product using thionyl chloride.[1][4]

Materials:

-

4-Methoxyacetophenone semicarbazone

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 5.0 g (0.024 mol) of 4-methoxyacetophenone semicarbazone in 50 mL of anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add 10 mL (0.137 mol) of thionyl chloride dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. isres.org [isres.org]

- 4. researchgate.net [researchgate.net]

Recrystallization method for 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine

An effective recrystallization method for the purification of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine has been developed to ensure high purity of the compound for research and development applications. This protocol is particularly relevant for researchers, scientists, and professionals in the field of drug development where compound purity is critical for accurate biological and pharmacological studies.

Application Notes

The purification of this compound is essential to remove impurities from the synthesis process. Recrystallization is a robust and widely used technique for this purpose. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For thiadiazole derivatives, alcohols such as ethanol are often effective recrystallization solvents.[1][2] A mixture of solvents, like benzene and chloroform, has also been reported for purifying related thiadiazole structures.[3]